molecular formula C58H62Cl3F2N9O7S B605037 A1874

A1874

Cat. No.: B605037
M. Wt: 1173.6 g/mol
InChI Key: IPNTVOAQOGRLQB-JJMBTQCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A1874 is a compound known as a PROteolysis TArgeting Chimera (PROTAC). It is a heterobifunctional molecule designed to degrade the bromodomain-containing protein 4 (BRD4) via the ubiquitin-proteasome system. This compound is based on nutlin, a small-molecule ligand that binds to the E3 ubiquitin ligase MDM2. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines .

Mechanism of Action

Target of Action

A1874, also known as a PROteolysis TArgeting Chimera (PROTAC), is a heterobifunctional structured compound that primarily targets BRD4 and MDM2 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in gene transcription. MDM2 is an E3 ubiquitin ligase that regulates the tumor suppressor protein p53 .

Mode of Action

This compound functions by recognizing and binding to BRD4 and MDM2 . This dual recognition allows this compound to degrade BRD4 via the ubiquitin-proteasome system . Simultaneously, it stabilizes p53, a crucial protein in cell cycle regulation and apoptosis .

Biochemical Pathways

Upon binding to BRD4 and MDM2, this compound triggers the degradation of BRD4, leading to the downregulation of downstream BRD4 regulators, such as MYC . MYC is a critical transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The degradation of BRD4 and the subsequent downregulation of MYC disrupt these cellular processes .

Pharmacokinetics

It’s known that this compound operates at nanomolar concentrations, suggesting a high potency

Result of Action

This compound has demonstrated potent anti-cancer activity. It inhibits cell viability, proliferation, cell cycle progression, and induces apoptosis in cancer cells . Specifically, it causes G1 arrest, inhibits colony formation, and reduces cell migration . Moreover, this compound has shown effectiveness against different cancer subtypes, including estrogen-receptor positive (ER+) and triple-negative breast cancer (TNBC) subtypes .

Action Environment

The action of this compound can be influenced by the genetic environment of the cells. For instance, cells with wild-type p53 status show significantly lower IC50 sensitivity to this compound compared to those with p53 mutation . Furthermore, this compound remains cytotoxic in BRD4-knockout colon cancer cells, indicating the existence of BRD4-independent mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

A1874 is synthesized through a series of chemical reactions that involve the coupling of a BRD4-recognizing ligand with an MDM2-recognizing ligand. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

A1874 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include:

Comparison with Similar Compounds

A1874 is unique compared to other similar compounds due to its dual role in degrading BRD4 and stabilizing p53. Similar compounds include:

This compound stands out due to its ability to induce the degradation of BRD4 and stabilize p53, making it a potent compound for cancer research and drug development .

Properties

IUPAC Name

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNTVOAQOGRLQB-JJMBTQCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H62Cl3F2N9O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A1874
Reactant of Route 2
Reactant of Route 2
A1874
Reactant of Route 3
Reactant of Route 3
A1874
Reactant of Route 4
A1874
Reactant of Route 5
Reactant of Route 5
A1874
Reactant of Route 6
Reactant of Route 6
A1874

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.